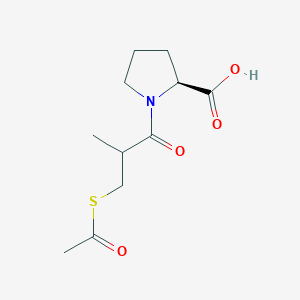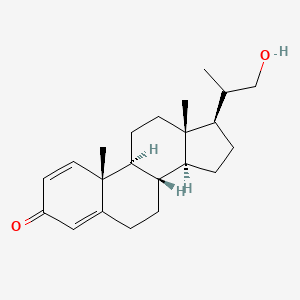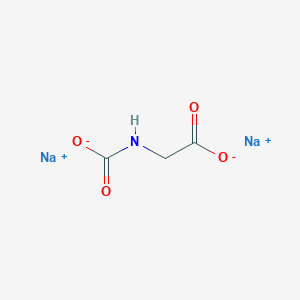
(trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl: is an organic compound characterized by its unique structure, which includes a pentyl group and a chloromethyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl typically involves the reaction of 4-chloromethylcyclohexane with pentylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted cyclohexane
Substitution: Azido-substituted cyclohexane, thiol-substituted cyclohexane
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological effects.
Comparaison Avec Des Composés Similaires
- trans-1-Pentyl-4-(trans-4-methylcyclohexyl)cyclohexane
- trans-1-Pentyl-4-(trans-4-bromomethylcyclohexyl)cyclohexane
- trans-1-Pentyl-4-(trans-4-hydroxymethylcyclohexyl)cyclohexane
Comparison: Compared to its analogs, (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it more suitable for specific applications where chloromethyl functionality is required.
Propriétés
Formule moléculaire |
C18H33Cl |
|---|---|
Poids moléculaire |
284.9 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H33Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-18H,2-14H2,1H3 |
Clé InChI |
JDXXKBBIIIQJEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CCl |
SMILES canonique |
CCCCCC1CCC(CC1)C2CCC(CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,4-Dioxa-7-azaspiro[4.5]dec-9-ene](/img/structure/B1640996.png)
![2,4-Dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1641000.png)




